![molecular formula C10H17ClN2O4 B1443879 (R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole CAS No. 1329611-55-3](/img/structure/B1443879.png)
(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole
Overview
Description
(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole (Boc-HCl-iso) is an important synthetic intermediate for the preparation of a variety of compounds. It is used for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Boc-HCl-iso is a versatile building block for the preparation of a wide range of compounds, such as amino acids, peptides, and nucleotides. It is also used in the synthesis of polymers, dyes, and other materials. Boc-HCl-iso is a colorless solid with a molecular weight of 187.6 g/mol.
Scientific Research Applications
Enantioselective Synthesis in Neurochemistry
Isoxazole amino acids are crucial in neurochemistry, particularly as analogues of neuroexcitants like glutamic acid. A study by Pajouhesh and Curry (1998) highlights the synthesis of such compounds, including isoxazole amino acids, using diastereoselective alkylation and mild hydrolysis. This process is important for producing enantiomerically pure compounds, essential in neurochemistry and pharmacology for their specific biological activities (Pajouhesh & Curry, 1998).
Microwave Assisted Synthesis and Environmental Benefits
Martins et al. (2002) demonstrated the synthesis of 5-hydroxy-5-trichloromethyl-4,5-dihydroisoxazoles using microwave irradiation. This method is noteworthy for its environmental benefits, offering high yields and a more eco-friendly approach compared to traditional synthesis methods (Martins et al., 2002).
Synthesis of Amino Sugars
Jäger and Schröter (1990) explored the synthesis of amino sugars via 4,5-dihydroisoxazole intermediates. Their method involved hydroxylation and reduction steps, leading to the production of 2-amino-2-deoxy-5,6-O-isopropylidene-D-allose. This research contributes to the field of carbohydrate chemistry, particularly in the synthesis of novel amino sugars (Jäger & Schröter, 1990).
Antimicrobial Activity
Flores et al. (2013) conducted a study on the antimicrobial activity of 5-trichloromethyl-4,5-dihydroisoxazole derivatives. Their research, which included synthesis in water and structural analysis, showed that these compounds exhibit significant antibacterial and antifungal activities. This opens up potential applications in developing new antimicrobial agents (Flores et al., 2013).
Aqueous Media Synthesis and Environmental Impact
Dou et al. (2013) developed a method for synthesizing 5-arylisoxazole derivatives in aqueous media, highlighting the environmental advantages of this approach. Their method yields high product purity with mild reaction conditions, underlining the importance of green chemistry in pharmaceutical synthesis (Dou et al., 2013).
properties
IUPAC Name |
tert-butyl N-[(1R)-1-[(5R)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-hydroxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O4/c1-10(2,3)16-9(15)12-6(5-14)7-4-8(11)13-17-7/h6-7,14H,4-5H2,1-3H3,(H,12,15)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXRARYYNKAYNN-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CC(=NO1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)[C@H]1CC(=NO1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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